Cas no 2229665-05-6 (3-(2-bromo-3-methoxyphenyl)prop-2-enal)

3-(2-bromo-3-methoxyphenyl)prop-2-enal structure
2229665-05-6 structure
商品名:3-(2-bromo-3-methoxyphenyl)prop-2-enal
CAS番号:2229665-05-6
MF:C10H9BrO2
メガワット:241.081262350082
CID:6259077
PubChem ID:165779043

3-(2-bromo-3-methoxyphenyl)prop-2-enal 化学的及び物理的性質

名前と識別子

    • 3-(2-bromo-3-methoxyphenyl)prop-2-enal
    • EN300-1922427
    • 2229665-05-6
    • インチ: 1S/C10H9BrO2/c1-13-9-6-2-4-8(10(9)11)5-3-7-12/h2-7H,1H3/b5-3+
    • InChIKey: DWOPBWGXQAZWRO-HWKANZROSA-N
    • ほほえんだ: BrC1C(=CC=CC=1/C=C/C=O)OC

計算された属性

  • せいみつぶんしりょう: 239.97859g/mol
  • どういたいしつりょう: 239.97859g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 26.3Ų

3-(2-bromo-3-methoxyphenyl)prop-2-enal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1922427-5g
3-(2-bromo-3-methoxyphenyl)prop-2-enal
2229665-05-6
5g
$1614.0 2023-09-17
Enamine
EN300-1922427-10g
3-(2-bromo-3-methoxyphenyl)prop-2-enal
2229665-05-6
10g
$2393.0 2023-09-17
Enamine
EN300-1922427-2.5g
3-(2-bromo-3-methoxyphenyl)prop-2-enal
2229665-05-6
2.5g
$1089.0 2023-09-17
Enamine
EN300-1922427-10.0g
3-(2-bromo-3-methoxyphenyl)prop-2-enal
2229665-05-6
10g
$3376.0 2023-05-31
Enamine
EN300-1922427-0.25g
3-(2-bromo-3-methoxyphenyl)prop-2-enal
2229665-05-6
0.25g
$513.0 2023-09-17
Enamine
EN300-1922427-0.5g
3-(2-bromo-3-methoxyphenyl)prop-2-enal
2229665-05-6
0.5g
$535.0 2023-09-17
Enamine
EN300-1922427-1g
3-(2-bromo-3-methoxyphenyl)prop-2-enal
2229665-05-6
1g
$557.0 2023-09-17
Enamine
EN300-1922427-0.05g
3-(2-bromo-3-methoxyphenyl)prop-2-enal
2229665-05-6
0.05g
$468.0 2023-09-17
Enamine
EN300-1922427-1.0g
3-(2-bromo-3-methoxyphenyl)prop-2-enal
2229665-05-6
1g
$785.0 2023-05-31
Enamine
EN300-1922427-0.1g
3-(2-bromo-3-methoxyphenyl)prop-2-enal
2229665-05-6
0.1g
$490.0 2023-09-17

3-(2-bromo-3-methoxyphenyl)prop-2-enal 関連文献

3-(2-bromo-3-methoxyphenyl)prop-2-enalに関する追加情報

3-(2-bromo-3-methoxyphenyl)prop-2-enal

3-(2-bromo-3-methoxyphenyl)prop-2-enal is a highly specialized organic compound with the CAS registry number 2229665-05-6. This compound belongs to the class of α,β-unsaturated aldehydes, which are known for their unique chemical properties and wide-ranging applications in various fields of science and industry. The molecular structure of this compound is characterized by a benzene ring substituted with a bromine atom at the 2-position and a methoxy group at the 3-position, connected to an α,β-unsaturated aldehyde group via a propyl chain. This arrangement imparts the molecule with both aromatic and aldehyde functionalities, making it a versatile building block in organic synthesis.

The synthesis of 3-(2-bromo-3-methoxyphenyl)prop-2-enal typically involves multi-step organic reactions, often starting from bromobenzene derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, leveraging transition metal catalysts such as palladium or nickel complexes. These methods not only improve yield but also enhance the purity of the final product, which is critical for its application in sensitive chemical reactions.

One of the most notable applications of 3-(2-bromo-3-methoxyphenyl)prop-2-enal is in the field of drug discovery. The compound serves as a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting cancer and inflammatory diseases. For instance, researchers have utilized this compound to develop novel anti-inflammatory agents by exploiting its ability to modulate key signaling pathways involved in inflammation. Recent studies have demonstrated its potential as a lead compound for designing selective inhibitors of cyclooxygenase (COX) enzymes, which are central to pain and inflammation.

In addition to its role in pharmaceuticals, 3-(2-bromo-3-methoxyphenyl)prop-2-enal has found applications in materials science. Its conjugated system makes it an ideal candidate for use in organic electronics, particularly in the development of semiconducting polymers and materials for flexible electronics. Recent research has highlighted its ability to enhance charge transport properties when incorporated into polymer blends, offering new possibilities for advanced electronic devices.

The compound's reactivity also extends to its use in flavor chemistry. Due to its aldehyde functionality and aromatic substitution pattern, it contributes unique sensory profiles to food additives and perfumes. Scientists have explored its potential as a natural flavor enhancer, particularly in beverages and processed foods, where it imparts subtle floral and woody notes.

From an environmental standpoint, 3-(2-bromo-3-methoxyphenyl)prop-2-enal has been studied for its biodegradation properties under various conditions. Recent findings suggest that it undergoes rapid microbial degradation under aerobic conditions, reducing concerns about its persistence in ecosystems. This makes it a more sustainable choice compared to other similar compounds with slower degradation rates.

In conclusion, 3-(2-bromo-3-methoxyphenyl)prop-2-enal stands out as a multifaceted compound with significant contributions across diverse scientific domains. Its versatility stems from its unique chemical structure and reactivity, which continue to inspire innovative applications in drug discovery, materials science, and flavor chemistry. As research progresses, this compound is poised to play an even greater role in advancing technological and therapeutic solutions.

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